4-Bromo-2-(1-hydroxyethyl)phenol

Description

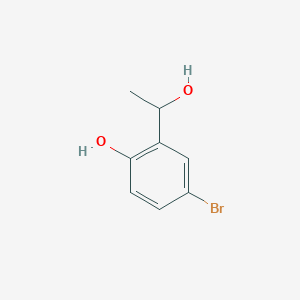

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(1-hydroxyethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAGFKJTZFIQOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-2-(1-hydroxyethyl)phenol chemical structure and properties

An In-Depth Technical Guide to 4-Bromo-2-(1-hydroxyethyl)phenol: Structure, Properties, Synthesis, and Applications

Executive Summary

4-Bromo-2-(1-hydroxyethyl)phenol is a substituted phenolic compound with significant potential as a versatile intermediate in synthetic organic chemistry and a scaffold for drug discovery. As a member of the bromophenol class, a group of compounds known for their diverse biological activities, this molecule presents a unique combination of functional groups: a hydroxylated aromatic ring, a bromine atom, and a secondary alcohol.[1][2] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a plausible synthetic route with detailed protocols, and its potential applications in research and development. The information is curated for researchers, medicinal chemists, and process development scientists, emphasizing mechanistic insights and practical experimental guidance.

Chemical Identity and Physicochemical Properties

The structural foundation of 4-Bromo-2-(1-hydroxyethyl)phenol is a phenol ring substituted at the C2 position with a 1-hydroxyethyl group and at the C4 position with a bromine atom. This arrangement of an electron-donating hydroxyl group and an electron-withdrawing but ortho-para directing bromine atom influences the reactivity of the aromatic ring and the properties of the benzylic alcohol moiety.

Caption: Chemical structure of 4-Bromo-2-(1-hydroxyethyl)phenol.

The key identifiers and computed physicochemical properties of the molecule are summarized in the table below. These parameters are crucial for predicting its behavior in various solvents, its potential for crossing biological membranes (LogP), and for designing reaction and purification conditions.

| Identifier & Property | Value | Source |

| IUPAC Name | 4-Bromo-2-(1-hydroxyethyl)phenol | [3] |

| CAS Number | 342880-86-8 | [3] |

| Molecular Formula | C₈H₉BrO₂ | [3] |

| Molecular Weight | 217.06 g/mol | [3][4] |

| Monoisotopic Mass | 215.97859 Da | [3][4] |

| Density (Predicted) | 1.606 ± 0.06 g/cm³ | [3] |

| Boiling Point (Predicted) | 280.4 ± 10.0 °C at 760 mmHg | [3] |

| Flash Point (Predicted) | 123.4 ± 19.0 °C | [3] |

| LogP (Predicted) | 1.65 | [3] |

| Topological Polar Surface Area | 40.5 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Spectroscopic Profile (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. This analysis is fundamental for reaction monitoring and structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

-

Aromatic Protons (3H): Due to the substitution pattern, three protons reside on the aromatic ring. They will appear in the δ 6.8-7.5 ppm range. The proton at C6 (ortho to the -OH and meta to the -Br) will likely be a doublet. The proton at C5 (ortho to the -Br and meta to the -OH) will be a doublet of doublets. The proton at C3 (ortho to both the -OH and the hydroxyethyl group) will also be a doublet.

-

Benzylic Proton (1H): The proton on the carbon bearing the secondary alcohol (-CH(OH)-) will appear as a quartet around δ 4.8-5.2 ppm, split by the adjacent methyl protons.

-

Methyl Protons (3H): The methyl protons (-CH₃) will be a doublet around δ 1.4-1.6 ppm, split by the single benzylic proton.

-

Hydroxyl Protons (2H): The phenolic (-OH) and alcoholic (-OH) protons will appear as broad singlets. Their chemical shifts are variable (phenolic: δ 4-7 ppm; alcoholic: δ 2-5 ppm) and depend on concentration and solvent. Their signals can be confirmed by a D₂O shake, which causes them to disappear.

¹³C NMR Spectroscopy: The spectrum will show 8 distinct carbon signals.

-

Aromatic Carbons (6C): These will appear in the δ 110-160 ppm range. The carbon bearing the -OH group (C1) will be the most deshielded. The carbon bearing the bromine (C4) will be shifted upfield relative to a non-brominated carbon.

-

Benzylic Carbon (1C): The -CH(OH)- carbon will be found in the δ 65-75 ppm region.

-

Methyl Carbon (1C): The -CH₃ carbon will appear in the upfield region, around δ 20-25 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorptions of the hydroxyl groups.

-

O-H Stretch: A very strong and broad absorption band will be present in the 3200-3500 cm⁻¹ region, characteristic of hydrogen-bonded hydroxyl groups (both phenolic and alcoholic).[5]

-

C-H Aromatic Stretch: Signals will appear just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Signals will appear just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Medium to strong absorptions will be visible in the 1500-1600 cm⁻¹ range.[5]

-

C-O Stretch: A strong band for the secondary alcohol and the phenol will appear in the 1000-1250 cm⁻¹ region.[5]

Mass Spectrometry: Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound.

-

Alpha-Cleavage: A common fragmentation for benzylic alcohols is the cleavage of the C-C bond adjacent to the oxygen-bearing carbon. This would result in a significant fragment from the loss of a methyl group (M-15).[5]

-

Benzylic Cation: Cleavage of the entire hydroxyethyl side chain could lead to the formation of a stable bromophenol fragment.

Synthesis and Mechanistic Considerations

A robust and logical synthetic strategy for 4-Bromo-2-(1-hydroxyethyl)phenol involves a two-step sequence starting from the commercially available 4-hydroxyacetophenone. This approach provides excellent control over regioselectivity. The proposed pathway is:

-

Electrophilic Aromatic Bromination: Regioselective bromination of 4-hydroxyacetophenone to yield 4-bromo-2-hydroxyacetophenone.

-

Chemoselective Reduction: Reduction of the ketone functionality to the secondary alcohol.

Caption: Proposed two-step synthesis of 4-Bromo-2-(1-hydroxyethyl)phenol.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-hydroxyacetophenone

-

Causality: The phenolic hydroxyl group is a strong activating, ortho-para director for electrophilic aromatic substitution. Since the para position is blocked by the acetyl group, bromination is directed to the ortho positions (C3 and C5). The acetyl group is a deactivating group, which helps to control the reaction and prevent over-bromination. Acetic acid is a suitable polar protic solvent for this reaction.

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxyacetophenone (13.6 g, 0.1 mol) in 100 mL of glacial acetic acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

In the dropping funnel, prepare a solution of bromine (16.0 g, 5.1 mL, 0.1 mol) in 20 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred solution of 4-hydroxyacetophenone over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The product spot should be less polar than the starting material.

-

Once the reaction is complete, slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

-

A solid precipitate will form. Collect the crude product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.

-

Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-bromo-2-hydroxyacetophenone as a solid.

-

Step 2: Synthesis of 4-Bromo-2-(1-hydroxyethyl)phenol

-

Causality: Sodium borohydride (NaBH₄) is a mild and chemoselective reducing agent. It readily reduces aldehydes and ketones but does not affect the aromatic ring or the phenolic hydroxyl group under these conditions.[6] Methanol is an excellent solvent for both the substrate and the reagent.

-

Procedure:

-

In a 500 mL round-bottom flask, dissolve the 4-bromo-2-hydroxyacetophenone (21.5 g, 0.1 mol) from Step 1 in 200 mL of methanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

In small portions, carefully add sodium borohydride (2.8 g, 0.075 mol) to the stirred solution over 20 minutes. The addition is exothermic and may cause gas evolution.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional 2 hours.

-

Monitor the reaction by TLC. The product is more polar than the starting ketone.

-

Once the reaction is complete, cool the flask in an ice bath and slowly add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the solution to pH ~6-7.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the remaining aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate, to yield pure 4-Bromo-2-(1-hydroxyethyl)phenol.

-

Potential Applications in Research and Drug Development

While specific applications of 4-Bromo-2-(1-hydroxyethyl)phenol are not extensively documented, its structure is analogous to other compounds with established utility.

-

Synthetic Intermediate: The molecule possesses three distinct functional handles that can be selectively manipulated. The phenolic hydroxyl can be alkylated or acylated, the secondary alcohol can be oxidized back to a ketone or used in substitution reactions, and the aryl bromide can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it an excellent building block for constructing more complex molecular architectures. A related compound is used as a key intermediate in the synthesis of hydroxytyrosol, a potent antioxidant.[7]

-

Scaffold for Bioactive Molecules: Bromophenols are a well-established class of marine natural products with a broad spectrum of biological activities, including antioxidant, anticancer, anti-inflammatory, and antibacterial properties.[1][2][8] The structure of 4-Bromo-2-(1-hydroxyethyl)phenol serves as a valuable starting point for generating libraries of derivatives to screen for novel therapeutic agents. The combination of the phenol and benzylic alcohol motifs is present in many biologically active compounds, and the bromine atom provides a site for further diversification.

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) is available for 4-Bromo-2-(1-hydroxyethyl)phenol. Therefore, handling precautions must be extrapolated from structurally related compounds such as 4-bromophenol and other substituted phenols.[9][10][11] This compound should be handled with care by trained personnel only.

-

Hazard Identification:

-

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9][12]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[9]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.[9][12]

-

-

Handling and Storage:

References

-

PubChem. (n.d.). 2-Bromo-4-(2-hydroxyethyl)phenol. Retrieved from [Link]

-

Bovicelli, P., et al. (2007). Bis[2-bromo-4-(2-hydroxyethyl)phenol] monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1109. Retrieved from [Link]

- Google Patents. (n.d.). US5107034A - Method for producing 4-(2'-methoxyethyl)phenol.

-

Dong, H., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 10(4), 589. Retrieved from [Link]

-

Dong, H., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants (Basel, Switzerland), 10(4), 589. Retrieved from [Link]

-

ResearchGate. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. 2-Bromo-4-(2-hydroxyethyl)phenol | C8H9BrO2 | CID 4324878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-(1-Hydroxyethyl)phenol|Supplier [benchchem.com]

- 7. Bis[2-bromo-4-(2-hydroxyethyl)phenol] monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

1-(5-Bromo-2-hydroxyphenyl)ethanol CAS number and synonyms

This technical guide details the chemical identity, synthesis, and application of 1-(5-Bromo-2-hydroxyphenyl)ethanol , a critical intermediate in the synthesis of chiral ligands (Salen-type) and benzofuran-based pharmacophores.[1]

Synthesis, Properties, and Application in Drug Discovery[1]

Executive Summary

1-(5-Bromo-2-hydroxyphenyl)ethanol is a bifunctional aromatic scaffold characterized by a phenolic hydroxyl group, a secondary benzylic alcohol, and an aryl bromide.[1] It serves as a high-value building block in medicinal chemistry, particularly for the synthesis of substituted benzofurans (via intramolecular cyclization) and chiral tridentate ligands used in asymmetric catalysis.

While the ketone precursor (5-Bromo-2-hydroxyacetophenone) is the standard commercial form, the reduced alcohol form discussed here is the active intermediate for creating chiral centers or ether linkages in downstream drug targets.[1]

Chemical Identity & Nomenclature[1][2][3]

Due to the transient nature of the alcohol intermediate in many synthetic pathways, it is frequently referenced by its precursor's registry data.

| Parameter | Data |

| Systematic Name | 4-Bromo-2-(1-hydroxyethyl)phenol |

| Common Synonyms | 1-(5-Bromo-2-hydroxyphenyl)ethanol; 5-Bromo-2-hydroxy-α-methylbenzyl alcohol |

| Precursor CAS | 1450-75-5 (5-Bromo-2-hydroxyacetophenone) |

| Target CAS | Not widely standardized; typically synthesized in situ.[1] |

| Molecular Formula | C₈H₉BrO₂ |

| Molecular Weight | 217.06 g/mol |

| Chirality | Contains 1 stereocenter (C1 of ethyl group). Usually synthesized as a racemate unless asymmetric reduction is employed. |

Synthetic Pathway & Mechanistic Insight

The most robust route to 1-(5-Bromo-2-hydroxyphenyl)ethanol is the chemoselective reduction of 5-bromo-2-hydroxyacetophenone.[1]

Mechanistic Logic

The reduction is typically performed using Sodium Borohydride (NaBH₄) in an alcoholic solvent.

-

Selectivity: NaBH₄ reduces the ketone to the secondary alcohol without affecting the aryl bromide or the phenol ring.

-

Challenge (The Borate Trap): Phenolic ketones form stable borate complexes during reduction. The boron atom coordinates with both the phenolic oxygen and the newly formed alkoxide, creating a "stuck" intermediate.

-

Solution: A rigorous acidic workup (pH < 4) is required to hydrolyze the borate ester and release the free alcohol.

Reaction Scheme Visualization

Figure 1: Chemoselective reduction pathway highlighting the critical hydrolysis step.[1]

Experimental Protocol (Self-Validating System)

This protocol is designed to ensure complete conversion and safe handling of hydrogen evolution.

Reagents

-

Substrate: 5-Bromo-2-hydroxyacetophenone (10 mmol, 2.15 g).

-

Reductant: Sodium Borohydride (NaBH₄) (12 mmol, 0.45 g).

-

Solvent: Absolute Ethanol (30 mL).

-

Quench: 1M HCl.

Step-by-Step Methodology

-

Setup & Solvation:

-

Charge a 100 mL round-bottom flask with the substrate and ethanol.

-

Cool to 0°C in an ice bath. Reasoning: Controls the exothermic nature of hydride addition and minimizes side reactions.

-

-

Controlled Addition:

-

Add NaBH₄ portion-wise over 15 minutes.

-

Validation Point: Observe gas evolution (H₂). Ensure bubbling subsides between additions.

-

-

Reaction Monitoring (TLC):

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

TLC System: Hexanes:Ethyl Acetate (3:1).

-

Success Metric: Disappearance of the starting material spot (higher R_f due to internal H-bonding) and appearance of a more polar alcohol spot (lower R_f).

-

-

Critical Workup (The Hydrolysis):

-

Cool back to 0°C.

-

Add 1M HCl dropwise until pH ~3. Crucial: This breaks the boron-phenol complex.[1]

-

Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

-

Purification:

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Yield Expectations: 90-95% as a white/off-white solid.[1]

-

Workflow Logic Diagram

Figure 2: Operational workflow for the reduction of 5-bromo-2-hydroxyacetophenone.

Applications in Drug Discovery & Materials[1]

Benzofuran Synthesis

The primary utility of this scaffold is in the synthesis of 5-bromo-2-methylbenzofuran derivatives.[1]

-

Mechanism: Acid-catalyzed cyclodehydration.[1] The secondary alcohol acts as a leaving group (after protonation), allowing the phenolic oxygen to attack the benzylic carbocation (or displace water directly), closing the furan ring.

-

Relevance: Benzofurans are privileged structures in anti-arrhythmic drugs (e.g., Amiodarone analogues).

Chiral Ligand Development

The racemic alcohol can be resolved (via enzymatic kinetic resolution or chiral HPLC) to yield enantiopure (S)- or (R)-1-(5-bromo-2-hydroxyphenyl)ethanol .[1]

-

These are precursors for Salen ligands when condensed with amines.

-

The bromine at the 5-position allows for further functionalization (Suzuki/Buchwald couplings) to tune the steric and electronic properties of the ligand.

Safety & Handling

-

Hydrogen Gas: The reaction generates H₂. Perform in a fume hood away from ignition sources.

-

Bromine Moiety: Aryl bromides can be sensitizers. Avoid skin contact.

-

Storage: Store the alcohol under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation back to the ketone.

References

-

Sigma-Aldrich. 5′-Bromo-2′-hydroxyacetophenone (Precursor Identity).[1] Retrieved from .

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95991, 5'-Bromo-2'-hydroxyacetophenone.[1] Retrieved from .

-

ChemicalBook. 5-Bromo-2-hydroxyacetophenone Synthesis and Properties. Retrieved from .

-

Zheng, C. Z., et al. (2011). N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide.[1][2] Acta Crystallographica Section E. (Demonstrates the ketone backbone utility). Retrieved from .

Sources

Chiral 1-(5-Bromo-2-hydroxyphenyl)ethanol: Strategic Building Blocks for Dihydrobenzofuran & Biaryl Scaffolds

This technical guide details the strategic application, synthesis, and reactivity of chiral 1-(5-bromo-2-hydroxyphenyl)ethanol , a privileged "anchor" scaffold in medicinal chemistry.

Executive Summary

1-(5-bromo-2-hydroxyphenyl)ethanol represents a high-value "bifunctional anchor" in modern drug discovery. Its utility stems from the orthogonal reactivity of its three core features:

-

The Chiral Center (

-OH): A handle for stereoselective etherification or inversion (Mitsunobu), enabling the construction of chiral 2-substituted dihydrobenzofurans. -

The Aryl Bromide (

-Br): A distinct "exit vector" positioned para to the phenol, ideal for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without steric interference from the chiral center. -

The Phenolic Hydroxyl (

-OH): A nucleophilic trigger for intramolecular cyclization or a site for protecting group modulation.

This guide provides a definitive workflow for the asymmetric synthesis and downstream application of this building block, prioritizing enantiopurity (>98% ee) and scalable protocols.

Structural Analysis & Strategic Value

The molecule operates as a "linchpin" intermediate. Unlike simple acetophenones, the ortho-hydroxyl group enables rapid access to oxygen heterocycles, while the meta-relationship between the chiral center and the bromine allows for linear extension of the pharmacophore.

The "Warhead & Anchor" Model

-

Warhead (Chiral Alcohol): Defines the 3D geometry of the drug candidate.

-

Anchor (Aryl Bromide): Allows attachment to diversity elements (e.g., solubilizing tails, heteroocycles).

Figure 1: Divergent reactivity profile of the scaffold.

Asymmetric Synthesis Protocols

Achieving high enantiomeric excess (ee) is critical. Two primary routes are recommended based on scale and available equipment.

Route A: Biocatalytic Reduction (The "Green" Standard)

Best for: Unprotected phenols, high ee (>99%), and mild conditions. Mechanism: Ketoreductases (KREDs) tolerate the free phenol, avoiding protection/deprotection steps.

-

Substrate: 1-(5-bromo-2-hydroxyphenyl)ethanone.[1]

-

Catalyst: Engineered KRED (e.g., Rhodococcus sp. ADH or commercial KRED screening kits).

-

Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).

Protocol:

-

Preparation: Dissolve the ketone (100 mg) in IPA/Buffer (1:9 v/v, pH 7.0).

-

Initiation: Add NADP+ (1 mol%) and the KRED enzyme preparation (5-10 mg).

-

Incubation: Shake at 30°C for 24 hours. Monitor consumption by HPLC.

-

Workup: Extract with EtOAc. The free phenol product is often obtained in >99% ee.

Route B: Asymmetric Transfer Hydrogenation (The Chemical Standard)

Best for: Scalability (>100g), flow chemistry. Constraint: Free phenols can deactivate Ruthenium catalysts. Protection is recommended.

-

Substrate: 1-(5-bromo-2-(benzyloxy)phenyl)ethanone.

-

Catalyst: RuCl (Noyori-Ikariya Catalyst).

-

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

Protocol:

-

Protection: Benzylate the 5-bromo-2-hydroxyacetophenone (

, BnBr, DMF) to mask the phenol. -

Reduction:

-

Charge reactor with Protected Ketone (1.0 eq) and Ru-catalyst (0.5 mol%).

-

Add HCOOH/Et3N mixture (3-5 vol).

-

Stir at 25-40°C for 12-18 hours.

-

-

Workup: Quench with water, extract with DCM.

-

Deprotection: Hydrogenolysis (Pd/C, H2) must be carefully controlled to avoid debromination. Alternatively, use

or mild acid cleavage if using MOM/PMB protection.

Analytical Quality Control

Validation of the chiral center is non-negotiable.

| Parameter | Method | Specification |

| Enantiomeric Excess | Chiral HPLC (Chiralcel OD-H or AD-H) | > 98.0% |

| Mobile Phase | Hexane : IPA (90:10 to 95:5) | Isocratic |

| Detection | UV @ 254 nm (Br-aromatic absorption) | Baseline resolution |

| Chemical Purity | UPLC-MS (C18) | > 99.0% (Area%) |

Strategic Applications & Case Studies

Case Study 1: Synthesis of Chiral Dihydrobenzofurans

The most potent application of this building block is the stereospecific construction of the dihydrobenzofuran core, a motif found in melatonin receptor agonists (e.g., Ramelteon analogs) and various antioxidants.

Workflow:

-

Activation: The chiral alcohol is activated (e.g., Mesylate) or reacted under Mitsunobu conditions (

, DIAD). -

Cyclization: The ortho-phenol attacks the activated center.

-

Note: This proceeds with Inversion of Configuration . Starting with the (S)-alcohol yields the (R)-dihydrobenzofuran.

-

Figure 2: Stereochemical inversion during cyclization.

Case Study 2: Crizotinib-Class Intermediates

While Crizotinib uses a 1-(2,6-dichloro-3-fluorophenyl)ethanol scaffold, the 5-bromo-2-hydroxy scaffold serves as a bioisostere for generating libraries of ALK/ROS1 inhibitors. The bromine allows for the modular attachment of the aminopyridine or pyrazole hinge-binding motifs via Suzuki coupling.

References

-

Biocatalytic Reduction of Hydroxyacetophenones

- Enantioselective Biocatalytic Reduction of Non-Protected Hydroxyacetophenones.

- Source: Zeitschrift für N

-

(Verified via snippet 1.2)

-

Noyori Transfer Hydrogenation (General Protocol)

- Asymmetric Transfer Hydrogen

- Source: Journal of the American Chemical Society, 2013.

-

Dihydrobenzofuran Synthesis via Chiral Alcohols

- Stereoselective Synthesis of Chiral 2,3-Dihydrobenzofurans.

- Source: Organic Letters, 2020.

-

Kinetic Resolution Strategies

- Kinetic Resolution of Secondary Alcohols Using Amidine-Based C

- Source: NIH / PMC, 2011.

Sources

2-(1-Hydroxyethyl)-4-bromophenol molecular weight and formula

This guide details the physicochemical profile, synthesis, and application of 2-(1-Hydroxyethyl)-4-bromophenol , a critical intermediate in the synthesis of chiral adrenergic receptor ligands and cross-coupling partners.

Executive Summary

2-(1-Hydroxyethyl)-4-bromophenol is a bifunctional aromatic building block characterized by a phenolic core substituted with a bromine atom at the para position (C4) and a 1-hydroxyethyl group at the ortho position (C2). This molecule serves as a versatile scaffold in medicinal chemistry, particularly for the introduction of chiral benzylic alcohol moieties found in

Physicochemical Profile

| Property | Data | Notes |

| Systematic Name | 4-Bromo-2-(1-hydroxyethyl)phenol | IUPAC nomenclature |

| Alternative Names | 1-(5-Bromo-2-hydroxyphenyl)ethanol; | |

| Molecular Formula | C | |

| Molecular Weight | 217.06 g/mol | Calculated based on standard atomic weights |

| Physical State | Solid (Crystalline) | Typically isolated as a white to off-white solid |

| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc | Limited solubility in water due to lipophilic Br/aromatic ring |

| pKa (Phenol) | ~9.5 - 10.0 | Estimated; slightly acidic due to phenolic OH |

| Chirality | 1 Chiral Center (Benzylic Carbon) | Exists as (R)- and (S)- enantiomers |

Structural Analysis

The molecule features three distinct reactive sites:

-

Phenolic Hydroxyl (C1-OH): Acidic, capable of O-alkylation or esterification.

-

Benzylic Alcohol (C2-CH(OH)CH

): A chiral secondary alcohol generated via ketone reduction. This site is prone to elimination (forming styrenes) or substitution. -

Aryl Bromide (C4-Br): A handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Synthetic Pathways[2]

The primary route to 2-(1-Hydroxyethyl)-4-bromophenol is the reduction of its ketone precursor, 5'-Bromo-2'-hydroxyacetophenone (CAS: 1450-75-5).

Synthesis Workflow (Reduction)

This protocol describes the reduction using Sodium Borohydride (NaBH

Reaction Scheme:

Protocol:

-

Preparation: Dissolve 5'-bromo-2'-hydroxyacetophenone (1.0 eq) in Methanol (MeOH) or Ethanol (EtOH). Cool the solution to 0°C in an ice bath to control the exothermic nature of hydride addition.

-

Addition: Slowly add Sodium Borohydride (NaBH

, 1.1–1.5 eq) portion-wise over 15–30 minutes.-

Note: Slow addition prevents runaway exotherms and minimizes side reactions.

-

-

Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor consumption of the ketone by TLC (typical eluent: Hexanes/EtOAc) or LC-MS.

-

Quenching: Quench the reaction carefully with dilute HCl (1M) or saturated NH

Cl solution to destroy excess hydride and protonate the alkoxide intermediate. -

Workup: Extract the aqueous layer with Ethyl Acetate (EtOAc) (

). Wash combined organics with brine, dry over anhydrous Na -

Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO

) or recrystallization from hexanes/EtOAc.

Synthetic Logic Diagram

Caption: Step-wise reduction pathway from the acetophenone precursor to the target alcohol.

Characterization Techniques

Researchers must validate the identity of the synthesized compound using the following spectroscopic markers.

Proton NMR ( H-NMR)

Solvent: DMSO-d

-

~1.3–1.4 ppm (Doublet, 3H): Methyl group (

-

~4.8–5.2 ppm (Quartet, 1H): Benzylic methine proton (

-

~5.0–5.5 ppm (Broad Singlet, 1H): Benzylic hydroxyl (

-

~9.0–10.0 ppm (Singlet, 1H): Phenolic hydroxyl (

-

Aromatic Region (

6.5–7.5 ppm): Three distinct signals corresponding to the 1,2,4-substitution pattern (typically a doublet, a doublet of doublets, and a doublet).

Mass Spectrometry (MS)

-

Ionization: ESI (Electrospray Ionization) in Negative or Positive mode.

-

Isotopic Pattern: A characteristic 1:1 doublet for the molecular ion (

and

Applications in Drug Development

Chiral Scaffolds

The 1-hydroxyethyl motif creates a chiral center. In drug development, this scaffold is often subjected to kinetic resolution or synthesized via asymmetric transfer hydrogenation to access enantiopure intermediates. These are critical for:

-

Adrenergic Agonists: The benzylic alcohol stereochemistry often dictates binding affinity to

-adrenergic receptors. -

NMDA Receptor Modulators: Substituted phenols are explored for neuroprotective properties.

Cross-Coupling Utility

The C4-Bromine atom allows for the functionalization of the aromatic ring after the establishment of the chiral center.

-

Suzuki Coupling: Attachment of biaryl systems.

-

Heck Reaction: Introduction of vinyl groups.

Safety & Handling

-

Hazards: As a brominated phenol, the compound is likely toxic if swallowed , a skin irritant , and capable of causing serious eye damage .[1]

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place. Phenols can oxidize over time; storage under inert gas (Argon/Nitrogen) is recommended for long-term stability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95991, 5'-Bromo-2'-hydroxyacetophenone. Retrieved from [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

Sources

Solubility of 4-Bromo-2-(1-hydroxyethyl)phenol in organic solvents

Technical Guide: Solubility Profiling & Solvent Selection for 4-Bromo-2-(1-hydroxyethyl)phenol

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-2-(1-hydroxyethyl)phenol (CAS: 342880-86-8 / 1932055-68-9).[1] As a bifunctional intermediate containing both a phenolic moiety and a secondary benzylic alcohol, this compound exhibits a complex solubility profile governed by dual hydrogen-bonding capabilities and lipophilic halogenation.[2] This document details the physicochemical drivers of its solubility, provides a validated experimental protocol for solubility determination, and outlines solvent selection strategies for synthesis and crystallization.[2]

Physicochemical Profile & Solubility Landscape

To accurately predict and manipulate the solubility of 4-Bromo-2-(1-hydroxyethyl)phenol, one must understand the competing forces within its molecular structure.[1]

Structural Analysis

-

Core Scaffold: The phenol ring provides a weak acid functionality (pKa ~9.[2]9) and aromatic lipophilicity.[2]

-

Substituent 1 (C4-Bromine): Increases lipophilicity (LogP contribution ~ +0.[1][2]86) and density, reducing water solubility compared to non-halogenated analogues.[2]

-

Substituent 2 (C2-1-Hydroxyethyl): A secondary alcohol group that introduces a chiral center and significant hydrogen-bonding capacity (both donor and acceptor).[1] This group enhances solubility in polar protic solvents.[2]

Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and functional group analysis, the solubility profile is categorized below:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High (>100 mg/mL) | Strong H-bonding network matches the dual -OH groups of the solute.[1] |

| Polar Aprotic | DMSO, DMF, THF | Very High | Dipole-dipole interactions and H-bond acceptance disrupt the crystal lattice effectively.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | High | Excellent solvation via carbonyl oxygen H-bond acceptance; common reaction media.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate-High | Good interaction with the aromatic ring and bromine; often used for extraction.[2] |

| Non-Polar | Hexane, Heptane | Low (<1 mg/mL) | Lack of polar interactions makes these ideal "anti-solvents" for precipitation.[2] |

| Aqueous | Water (Neutral pH) | Low | Lipophilic bromine dominates; solubility increases significantly at pH > 10 (phenolate formation).[2] |

Experimental Protocol: Equilibrium Solubility Determination

For critical applications (e.g., crystallization design), estimated values are insufficient.[2] The following protocol defines the industry-standard Shake-Flask Method coupled with HPLC-UV quantification.

Materials & Equipment

-

Solid Phase: 4-Bromo-2-(1-hydroxyethyl)phenol (>98% purity).[1]

-

Solvents: HPLC-grade (MeOH, EtOH, EtOAc, Toluene).[2]

-

Apparatus: Orbital shaker with temperature control (

0.1°C), 0.45 -

Analysis: HPLC with UV detector (254 nm or 280 nm).

Step-by-Step Workflow

-

Saturation: Add excess solid to 5 mL of the target solvent in a sealed glass vial. Ensure a visible solid phase remains at the bottom.[2]

-

Equilibration: Agitate the vials at the target temperature (e.g., 25°C) for 24–48 hours to ensure thermodynamic equilibrium.

-

Filtration: Stop agitation and allow the solid to settle for 1 hour. Withdraw the supernatant and filter through a pre-heated 0.45

m PTFE filter to remove micro-crystals.[2] -

Dilution: Immediately dilute the filtrate with the mobile phase to prevent precipitation and bring the concentration within the HPLC calibration range.

-

Quantification: Inject into HPLC. Calculate concentration using a standard calibration curve.

Figure 1: Standardized workflow for equilibrium solubility determination ensuring thermodynamic accuracy.

Thermodynamic Modeling & Data Analysis

To extrapolate solubility data across different temperatures (essential for cooling crystallization), use the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (

The Equation:

-

A, B, C: Empirical constants derived from regression analysis of experimental data.

-

Application:

Strategic Solvent Selection

The choice of solvent dictates the success of synthesis or purification.[2]

For Synthesis (Reaction Medium)

-

Recommended: Dichloromethane (DCM) or Ethyl Acetate.[2]

-

Reasoning: These solvents dissolve the reactant well but allow for easy aqueous workup (extraction) due to immiscibility with water.[2] They are non-reactive toward the bromine and alcohol functionalities under mild conditions.[2]

-

Citation: Synthesis of brominated phenols often utilizes halogenated solvents or esters to maintain homogeneity during bromination steps [1].[2]

For Purification (Crystallization)

-

System: Ethanol/Water or Ethyl Acetate/Hexane.[2]

-

Mechanism:

-

Ethanol/Water:[3] Dissolve the compound in hot ethanol (high solubility).[2] Slowly add water (anti-solvent) or cool the solution.[2] The hydrophobic bromine atom drives precipitation as water content increases.[2]

-

Ethyl Acetate/Hexane:[4] Dissolve in minimal ethyl acetate; add hexane to reach the "cloud point."[2]

-

-

Citation: Recrystallization of similar brominated phenols (e.g., 4-bromo-2,6-di-tert-butylphenol) is successfully performed using ethanol-water systems [2].[1]

Figure 2: Decision matrix for solvent selection based on process goals (Synthesis vs. Purification).[1]

Safety & Handling

-

Hazards: Brominated phenols are skin and eye irritants (H315, H319).[2][5][6] The 1-hydroxyethyl group does not mitigate the toxicity of the phenol core.

-

PPE: Nitrile gloves are generally resistant to the solid, but if dissolved in DCM or Acetone, use "Silver Shield" or laminate gloves to prevent permeation.[2]

-

Storage: Store in a cool, dry place. Light sensitivity is common for brominated aromatics; amber vials are recommended.[2]

References

-

Organic Syntheses , Coll.[2][7] Vol. 4, p. 771 (1963); Vol. 33, p. 70 (1953).[2] Synthesis of p-Bromophenol and derivatives.[1]Link[2]

-

Organic Syntheses , Vol. 74, p. 224 (1997).[2] Methylaluminum Bis(4-bromo-2,6-di-tert-butylphenoxide).[1] (Describes recrystallization of brominated phenol intermediates). Link

-

PubChem Compound Summary , CID 4324878.[2] 2-Bromo-4-(2-hydroxyethyl)phenol (Isomer Reference).[1] National Center for Biotechnology Information.[2] Link[2]

-

Fisher Scientific , Safety Data Sheet (SDS) for 4-Bromophenol (Base structure reference). Link[2]

Sources

- 1. 4-Bromo-2-ethylphenol | C8H9BrO | CID 87877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-bromo-2-ethylphenol (C8H9BrO) [pubchemlite.lcsb.uni.lu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Bis[2-bromo-4-(2-hydroxyethyl)phenol] monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Synthesis of 4-Bromo-2-(1-hydroxyethyl)phenol from 5-bromo-2-hydroxyacetophenone

An Application Note for the Selective Synthesis of 4-Bromo-2-(1-hydroxyethyl)phenol

Abstract

This application note provides a comprehensive, field-proven protocol for the chemical synthesis of 4-Bromo-2-(1-hydroxyethyl)phenol via the selective reduction of 5-bromo-2-hydroxyacetophenone. The core of this transformation is the use of sodium borohydride (NaBH₄), a mild and chemoselective reducing agent, which efficiently converts the ketone functionality to a secondary alcohol while preserving the integrity of the phenol group and the aromatic ring. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights, a detailed step-by-step experimental workflow, safety protocols, and methods for product characterization.

Introduction and Scientific Context

Substituted phenols are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. The target molecule, 4-Bromo-2-(1-hydroxyethyl)phenol, serves as a valuable intermediate, possessing multiple functional groups that allow for further synthetic elaboration. The synthesis route from 5-bromo-2-hydroxyacetophenone is a classic example of a carbonyl reduction, a fundamental transformation in organic chemistry.

The selection of the reducing agent is critical to the success of this synthesis. While powerful hydrides like lithium aluminum hydride (LiAlH₄) would reduce the ketone, they are highly reactive and would problematically deprotonate the acidic phenolic hydroxyl group, leading to excessive reagent consumption and potential side reactions. Sodium borohydride (NaBH₄), in contrast, is a significantly milder reagent. Its chemoselectivity allows it to reduce aldehydes and ketones efficiently without affecting less reactive functional groups such as esters, carboxylic acids, and, crucially for this protocol, the phenol group under standard conditions.[1][2][3] The reaction is typically performed in a protic solvent, such as methanol or ethanol, which not only serves as the reaction medium but also participates in the mechanism by protonating the intermediate alkoxide.[4]

Reaction Mechanism: Nucleophilic Hydride Addition

The reduction of the ketone proceeds via a two-step nucleophilic addition mechanism.[3]

-

Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of the hydride ion (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbon atom of the carbonyl group in 5-bromo-2-hydroxyacetophenone. This nucleophilic attack breaks the carbon-oxygen π-bond, with the electrons moving to the oxygen atom to form a tetravalent borate-alkoxide intermediate.[5]

-

Protonation: In the second step, the negatively charged oxygen of the alkoxide intermediate is protonated by the protic solvent (e.g., methanol) or during the subsequent aqueous acidic workup. This step neutralizes the intermediate and yields the final secondary alcohol product, 4-Bromo-2-(1-hydroxyethyl)phenol.[3]

The overall transformation is the net addition of a hydrogen molecule (H₂) across the carbonyl double bond.

Caption: Overall reaction scheme for the reduction.

Experimental Protocol

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-bromo-2-hydroxyacetophenone | 1450-75-5 | C₈H₇BrO₂ | 215.04 |

| Sodium borohydride (NaBH₄) | 16940-66-2 | BH₄Na | 37.83 |

| Methanol (MeOH), Anhydrous | 67-56-1 | CH₄O | 32.04 |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hydrochloric Acid (HCl), 1M | 7647-01-0 | HCl | 36.46 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

| Saturated Sodium Chloride (Brine) | 7647-14-5 | NaCl | 58.44 |

Mandatory Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile gloves, and chemical safety goggles.

-

Fume Hood: All operations involving sodium borohydride and organic solvents must be performed inside a certified chemical fume hood.

-

Sodium Borohydride Hazards: NaBH₄ is a water-reactive, flammable solid that is toxic upon ingestion or skin contact. It reacts with water and acids to release flammable hydrogen gas. Never add water directly to the solid reagent. Store in a cool, dry place away from moisture and acids.[6]

-

Quenching: The quenching of excess NaBH₄ with acid is exothermic and produces hydrogen gas. This step must be performed slowly in an ice bath to control the reaction rate.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench any residual NaBH₄ with isopropanol before disposing of it in the appropriate aqueous waste container.[7]

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.15 g (10.0 mmol) of 5-bromo-2-hydroxyacetophenone in 25 mL of anhydrous methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C. This is critical for controlling the initial exotherm of the reaction.[8]

-

Addition of Reducing Agent: While maintaining vigorous stirring and cooling, slowly add 0.47 g (12.5 mmol, 1.25 equivalents) of sodium borohydride to the solution in small portions over 15-20 minutes.

-

Scientist's Note: Portion-wise addition is crucial to manage the rate of hydrogen gas evolution and the exothermic nature of the reaction. A rapid addition can cause the reaction to foam uncontrollably.[5]

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes, then remove it from the bath and let it stir at room temperature for an additional 1-2 hours.

-

Reaction Quench (Workup):

-

Cool the flask back down to 0 °C in an ice bath.

-

Very slowly and carefully, add 1M hydrochloric acid (HCl) dropwise to the reaction mixture to quench the excess sodium borohydride and neutralize the borate esters. Continue adding acid until gas evolution ceases and the pH is acidic (~pH 2-3).

-

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction:

-

Transfer the remaining aqueous residue to a 250 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts in the separatory funnel.

-

-

Washing:

-

Wash the combined organic layer with deionized water (1 x 50 mL).

-

Wash the organic layer with saturated sodium chloride solution (brine) (1 x 50 mL) to aid in the removal of residual water.

-

-

Drying and Isolation:

-

Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).[10]

-

Filter the solution to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.

-

Concentrate the filtrate using a rotary evaporator to yield the crude product, 4-Bromo-2-(1-hydroxyethyl)phenol, which should be a pale yellow solid or oil.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis.

Product Characterization

Confirmation of the successful conversion of the starting material to the desired product is achieved by comparing the spectroscopic data of the isolated product with that of the starting material. The key changes to look for are the disappearance of the ketone carbonyl group and the appearance of the secondary alcohol functionality.

Spectroscopic Data Summary

| Compound | Analysis | Expected Key Signals |

| 5-bromo-2-hydroxyacetophenone (Starting Material) | IR (cm⁻¹) | ~3200-3400 (broad, phenolic O-H), ~1650 (strong, C=O stretch) , ~1600, 1500 (aromatic C=C) |

| ¹H NMR (δ, ppm) | ~12.0 (s, 1H, phenolic OH), 7.0-7.8 (m, 3H, Ar-H), 2.6 (s, 3H, -COCH₃) | |

| 4-Bromo-2-(1-hydroxyethyl)phenol (Product) | IR (cm⁻¹) | ~3200-3500 (very broad, alcoholic & phenolic O-H), ~1600, 1500 (aromatic C=C), ~1100 (C-O stretch) |

| ¹H NMR (δ, ppm) | ~9.0-10.0 (s, 1H, phenolic OH), 6.8-7.5 (m, 3H, Ar-H), ~5.0 (q, 1H, -CH(OH)-) , ~2.5 (s, 1H, alcoholic OH), ~1.5 (d, 3H, -CH₃) |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Analysis of Spectroscopic Transformation

-

Infrared (IR) Spectroscopy: The most definitive change in the IR spectrum is the disappearance of the strong, sharp carbonyl (C=O) absorption peak from around 1650 cm⁻¹ and the appearance of a strong C-O stretching band for the secondary alcohol around 1100 cm⁻¹.[11][12] The O-H stretching band in the product will likely appear broader and more intense than in the starting material due to the presence of both phenolic and alcoholic hydroxyl groups, which contribute to hydrogen bonding.[13][14]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the product will show the most telling changes. The sharp singlet at ~2.6 ppm, corresponding to the three protons of the acetyl group (-COCH₃) in the starting material, will be absent. It will be replaced by two new signals: a doublet at ~1.5 ppm integrating to three protons (the new methyl group) and a quartet at ~5.0 ppm integrating to one proton (the methine proton, -CH(OH)-). The splitting pattern (quartet and doublet) confirms their adjacent relationship.[11]

References

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Alcohols and Phenols | Organic Chemistry Class Notes. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]

-

The Ohio State University. (n.d.). Sodium Borohydride SOP.docx. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

-

University of California, Santa Barbara. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

-

Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

-

Molwick. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

-

New Jersey Department of Health. (1999, August). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

-

Le, L. (2013, May 1). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory. Retrieved from [Link]

-

OrgoSolver. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]

-

ResearchGate. (2021, April). 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). US5107034A - Method for producing 4-(2'-methoxyethyl)phenol.

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5'-Bromo-2'-hydroxyacetophenone. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-4-(2-hydroxyethyl)phenol. PubChem. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Phenol, 4-bromo-2-ethyl-. Retrieved from [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. www1.chem.umn.edu [www1.chem.umn.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. orgosolver.com [orgosolver.com]

- 6. chemistry.osu.edu [chemistry.osu.edu]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 9. rsc.org [rsc.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 12. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 13. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

Application Note: Chemoselective Reduction of 5-Bromo-2-hydroxyacetophenone

Executive Summary

This Application Note details the chemoselective reduction of 5-bromo-2-hydroxyacetophenone to 1-(5-bromo-2-hydroxyphenyl)ethanol using Sodium Borohydride (

The protocol addresses the specific challenge of reducing a ketone in the presence of two sensitive functionalities:

-

Aryl Bromide: Susceptible to hydrodehalogenation under aggressive reducing conditions (e.g.,

or catalytic hydrogenation). -

Phenolic Hydroxyl: An acidic moiety (

) that consumes hydride equivalents and creates solubility shifts via phenoxide formation.

Key Outcome: This protocol ensures >95% chemoselectivity for the carbonyl group while preserving the aryl bromide, yielding a racemic secondary alcohol.

Chemical Strategy & Mechanism[1][2][3][4][5][6][7]

The Challenge of the Phenolic Proton

Unlike simple acetophenones, the ortho-hydroxyl group introduces a stoichiometric "hydride sink." Upon addition of

Implications for Protocol:

-

Stoichiometry: You cannot use theoretical stoichiometry (0.25 eq of

). You must account for the destruction of 1 hydride per mole of substrate by the acidic proton. -

Safety: The reaction will evolve hydrogen gas immediately upon mixing, necessitating proper venting.[1]

-

Kinetics: The resulting phenoxide is electron-donating, which slightly deactivates the ketone toward nucleophilic attack, requiring a polar protic solvent (Methanol) to facilitate the reduction via hydrogen bonding.

Mechanism of Action

The reaction proceeds via a stepwise mechanism:

-

Deprotonation: Rapid evolution of

and formation of sodium phenoxide. -

Nucleophilic Attack: The remaining hydrides (on the activated borate species) attack the carbonyl carbon.

-

Borate Complexation: The ortho-position allows the formation of a stable cyclic borate intermediate, which requires an acidic quench to hydrolyze.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role |

| 5-Bromo-2-hydroxyacetophenone | 215.04 | 1.0 | Substrate |

| Sodium Borohydride ( | 37.83 | 1.5 | Reducing Agent |

| Methanol (MeOH) | 32.04 | Solvent | Reaction Medium (0.5 M) |

| 1N HCl | - | Excess | Quenching Agent |

| Ethyl Acetate | - | - | Extraction Solvent |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-hydroxyacetophenone (10 mmol, 2.15 g) in Methanol (20 mL).

-

Note: The solution will likely be a pale yellow.

-

-

Cooling: Place the flask in an ice-water bath (

). Allow to equilibrate for 10 minutes.-

Reasoning: Cooling controls the exotherm of the initial acid-base reaction and suppresses potential side reactions.

-

Phase 2: Reagent Addition (Critical Step)

-

Addition: Add

(15 mmol, 0.57 g) portion-wise over 10–15 minutes.-

Observation: Vigorous bubbling (

gas) will occur immediately.[5] Do not cap the flask tightly; ensure proper venting. -

Color Change: The solution may darken slightly to an orange/amber hue due to phenoxide formation.

-

-

Reaction: Remove the ice bath after addition is complete. Allow the mixture to stir at Room Temperature (

) for 2 hours.

Phase 3: Monitoring & Quench

-

TLC Monitoring: Check reaction progress using TLC (20% EtOAc in Hexanes).

-

Target: Disappearance of the starting ketone (

) and appearance of the more polar alcohol (

-

-

Quenching: Cool the mixture back to

. Slowly add 1N HCl (approx. 15 mL) dropwise.-

Caution: This destroys excess borohydride and hydrolyzes the boron-phenoxide complex. Bubbling will occur. Continue adding until pH

2–3.

-

Phase 4: Workup & Isolation

-

Evaporation: Remove the bulk of the Methanol under reduced pressure (Rotary Evaporator).

-

Extraction: Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (

). -

Washing: Wash combined organics with Brine (20 mL).

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: The crude product is typically pure enough for downstream use. If necessary, recrystallize from Hexanes/EtOAc or purify via silica gel chromatography.

Process Visualization (Workflow)

Figure 1: Operational workflow for the reduction of 5-bromo-2-hydroxyacetophenone, highlighting critical safety steps and phase changes.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Insufficient hydride due to phenol consumption. | Increase |

| Emulsion during Workup | Boron salts acting as surfactants. | Add saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution during the quench to chelate boron, or increase the acidity of the quench. |

| Loss of Bromine (Debromination) | Temperature too high or wrong solvent.[1] | Ensure reaction stays below |

| Product is an Oil (Not Solid) | Residual solvent or impurities. | Triturate with cold hexanes to induce crystallization. The product should be a white/off-white solid.[4] |

Safety & Handling (MSDS Highlights)

-

Hydrogen Evolution: The mixing of

with the phenolic substrate generates flammable -

Toxicity: 5-bromo-2-hydroxyacetophenone is an irritant. Alkyl bromides can be potential alkylating agents; handle with gloves.

-

Corrosives: The acidic quench involves HCl; use eye protection.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard protocols for borohydride reductions).

-

Hanson, J. R. The Borohydride Reduction of Phenolic Ketones. Journal of Chemical Research, 2004 .

- Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic grounding for chemoselectivity).

-

Sigma-Aldrich. Safety Data Sheet: Sodium Borohydride.

Sources

Application Note: Asymmetric Transfer Hydrogenation of 5-Bromo-2-Hydroxyacetophenone

Abstract & Strategic Importance

This application note details the protocol for the Asymmetric Transfer Hydrogenation (ATH) of 5-bromo-2-hydroxyacetophenone to yield (R)-1-(5-bromo-2-hydroxyphenyl)ethanol .

This transformation is a critical entry point for the synthesis of Salmeterol and other

Mechanistic Insight & Catalyst Selection

The Challenge of the Phenolic Proton

In standard ATH, the catalyst (typically a Ru-arene-diamine complex) operates via an outer-sphere mechanism involving a metal-hydride and a ligand-proton.

-

Interference: The phenolic proton (

) in 5-bromo-2-hydroxyacetophenone is acidic enough to compete with the catalyst's proton transfer cycle or coordinate to the Ruthenium center (forming a phenoxide chelate), potentially deactivating the catalyst. -

Intramolecular H-Bonding: The substrate features a strong intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen, reducing the electrophilicity of the carbonyl carbon and slowing reaction kinetics.

Catalyst System: Ru-TsDPEN

The industry standard for this transformation is the Noyori-Ikariya catalyst : RuCl(p-cymene)[(S,S)-TsDPEN] (Note: To obtain the (R)-alcohol product, the (S,S)-ligand is typically required due to stereochemical induction rules, though screening is always recommended).

The Catalytic Cycle (Graphviz Visualization)

The following diagram illustrates the outer-sphere mechanism and where the phenolic substrate introduces complexity.

Figure 1: Catalytic cycle of Ru-TsDPEN mediated transfer hydrogenation. The red path indicates the potential deactivation risk by the phenolic substrate.

Experimental Protocol: Direct ATH

This protocol describes the direct reduction.[1] If ee < 95% is observed, refer to the "Process Optimization" section for the protection strategy.

Materials & Reagents

| Reagent | Role | Equiv. / Conc. |

| 5-Bromo-2-hydroxyacetophenone | Substrate | 1.0 equiv (e.g., 10.0 g) |

| RuCl(p-cymene)[(S,S)-TsDPEN] | Catalyst | 0.5 mol% (S/C = 200) |

| Formic Acid / Triethylamine | H-Donor | 5:2 Azeotrope (5 vol) |

| Ethyl Acetate (EtOAc) | Solvent | 2 vol (Solubility aid) |

| Dichloromethane (DCM) | Extraction | As needed |

Step-by-Step Procedure

-

Catalyst Pre-Activation (Optional but Recommended):

-

In a Schlenk flask under nitrogen, dissolve the Ru-catalyst (0.5 mol%) in a minimal amount of degassed DCM.

-

Add a small amount of the HCOOH/TEA mixture. Stir for 10 minutes. This ensures the conversion of the Ru-Cl precatalyst to the active hydride species.

-

-

Reaction Setup:

-

Charge the reaction vessel with 5-bromo-2-hydroxyacetophenone (10 g).

-

Add EtOAc (20 mL). The substrate must be fully dissolved. Note: EtOAc is preferred over DMF for easier workup.

-

Degas the solution by bubbling nitrogen for 10 minutes.

-

-

Initiation:

-

Add the HCOOH/TEA (5:2) azeotrope (50 mL) via syringe under nitrogen flow.

-

Add the pre-activated catalyst solution.

-

Stir vigorously at 30°C . Do not heat above 40°C, as enantioselectivity degrades significantly for this substrate at higher temperatures.

-

-

Monitoring:

-

Monitor via HPLC or TLC every 2 hours.

-

Typical Reaction Time: 12–24 hours.[2] (Slower than non-phenolic ketones due to intramolecular H-bonding).

-

-

Quench & Workup:

-

Once conversion >98%, dilute the mixture with water (100 mL).

-

Extract with DCM (

mL). -

Wash combined organics with saturated

(carefully, to neutralize formic acid) and then brine. -

Dry over

and concentrate in vacuo.

-

-

Purification:

-

The crude product is often a solid. Recrystallize from Hexane/EtOAc to upgrade ee if necessary.

-

Analytical Methods

Chiral HPLC Method

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90 : 10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times (Approximate):

-

(S)-isomer:

-

(R)-isomer:

(Confirm with racemic standard).

-

Process Optimization & Troubleshooting

The "Protected Route" (High E-E-A-T Recommendation)

If the direct protocol yields low conversion or ee < 90%, the industrial approach for Salmeterol intermediates involves protecting the phenol.

Workflow Comparison:

Figure 2: Comparison of Direct vs. Protected synthetic routes.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning by phenoxide. | Increase catalyst loading to 1 mol%. Ensure HCOOH/TEA ratio is strictly 5:2 (excess base promotes phenoxide formation). |

| Low Enantioselectivity | High reaction temperature. | Lower temperature to 20°C or 0°C. Reaction will be slower but more selective. |

| Racemization during workup | Acid-catalyzed benzylic carbocation formation. | Ensure workup is neutral. Do not use strong acids. The benzylic alcohol with an ortho-phenol is sensitive. |

| Substrate Insolubility | HCOOH/TEA is too polar. | Increase co-solvent (EtOAc or THF) volume. |

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][3] Accounts of Chemical Research, 30(2), 97–102. Link

-

Hamada, T., et al. (2005). Practical Synthesis of Optically Active Amino Alcohols via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. (Foundational work on Ru-TsDPEN scope).

-

Procini, G., et al. (2012). Process for the preparation of Salmeterol and its intermediates. World Intellectual Property Organization, WO2012032546A2. Link

- Everaere, K., et al. (2003). Asymmetric Transfer Hydrogenation of Ketones with Ruthenium Complexes. Advanced Synthesis & Catalysis, 345(1‐2), 67-77.

Sources

Application Note: Enantioselective Synthesis of Chiral 1-(5-bromo-2-hydroxyphenyl)ethanol via Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the asymmetric synthesis of chiral 1-(5-bromo-2-hydroxyphenyl)ethanol, a valuable building block in pharmaceutical development. The protocol details the use of a Noyori-Ikariya type Ruthenium(II) catalyst for the asymmetric transfer hydrogenation (ATH) of 5-bromo-2-hydroxyacetophenone. We elaborate on the reaction's principles, provide a detailed, field-proven experimental protocol, and discuss methods for product characterization and analysis.

Introduction: The Significance of Chiral Alcohols

Chirality is a fundamental property in pharmaceutical science, as the stereochemistry of a drug molecule profoundly influences its interaction with chiral biological targets like enzymes and receptors.[1][2][3][4] Often, only one enantiomer (the eutomer) of a chiral drug exhibits the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even responsible for adverse effects.[2] Consequently, the development of robust methods for synthesizing enantiomerically pure compounds is a cornerstone of modern drug discovery and development.[1][5]

Chiral 1-(5-bromo-2-hydroxyphenyl)ethanol is a key intermediate for various pharmacologically active molecules. Its stereospecific synthesis is of high importance. Asymmetric transfer hydrogenation (ATH) using chiral Ruthenium(II) catalysts, pioneered by Noyori and Ikariya, stands out as a highly efficient, selective, and practical method for reducing prochiral ketones to chiral secondary alcohols.[6][7][8][9] This method avoids the need for high-pressure hydrogenation equipment by using accessible hydrogen donors like a formic acid/triethylamine mixture, making it highly versatile for laboratory settings.[9][10]

Principle of the Reaction: Metal-Ligand Bifunctional Catalysis

The Noyori-Ikariya ATH reaction operates through a sophisticated "metal-ligand bifunctional" mechanism.[10] The catalyst, typically a complex of Ru(II) with an η⁶-arene and a chiral N-sulfonated 1,2-diamine ligand (e.g., TsDPEN), is converted in situ to a reactive 18-electron ruthenium hydride species.[6]

The Catalytic Cycle involves several key steps:

-

Activation: The Ru-Cl precatalyst reacts with the hydrogen source (formate from the HCOOH/NEt₃ mixture) to generate the active Ru-H species.

-

Outer-Sphere Hydrogen Transfer: The ketone substrate does not coordinate directly to the metal center. Instead, it interacts with the catalyst in the outer coordination sphere.

-

Concerted Transition State: The reduction occurs via a six-membered pericyclic transition state. The hydride on the ruthenium (Ru-H) is transferred to the carbonyl carbon, while the proton from the amine ligand (N-H) is simultaneously transferred to the carbonyl oxygen.[7]

-

Product Release & Catalyst Regeneration: The resulting chiral alcohol dissociates, and the 16-electron Ru complex is regenerated, ready to react with the hydrogen donor to restart the cycle.

The high enantioselectivity is governed by steric and electronic interactions between the substrate and the chiral ligand framework, specifically the η⁶-arene and the N-sulfonyl group, which stabilize one transition state over the other.[11] The use of a formic acid/triethylamine mixture as the hydrogen source is particularly advantageous as the reaction is irreversible, which allows for high yields and enantioselectivities even at high substrate concentrations.[9]

Caption: Fig. 1: Simplified Catalytic Cycle of Ru-Catalyzed ATH.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the ATH of aromatic ketones.[9][10][12]

3.1 Materials and Reagents

-

Substrate: 5-bromo-2-hydroxyacetophenone (≥98%)

-

Catalyst: (1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine-Ruthenium(II) mesitylene complex, i.e., RuCl (or the corresponding (R,R) catalyst for the opposite enantiomer)

-

Hydrogen Donor: Formic acid (≥98%) and Triethylamine (≥99.5%, distilled)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Work-up: Ethyl acetate, deionized water, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄)

-

Purification: Silica gel for column chromatography (230-400 mesh)

3.2 Equipment

-

Schlenk flask or a two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas line (Argon or Nitrogen) with bubbler

-

Syringes and needles

-

Thermometer/temperature controller

-

Rotary evaporator

-

Chromatography columns

-

TLC plates (silica gel 60 F₂₅₄)

3.3 Step-by-Step Procedure

Caption: Fig. 2: Experimental Workflow.

-

Preparation of Hydrogen Donor: In a separate flask under an inert atmosphere, cool triethylamine (10.0 mmol) in an ice bath. Slowly add formic acid (25.0 mmol) dropwise. This creates the commonly used 5:2 molar ratio azeotrope of formic acid to triethylamine.[12] Note: Some studies suggest different ratios may optimize rate and enantioselectivity; a 1:5 ratio has also been shown to be effective.[13] Allow the mixture to warm to room temperature.

-

Reaction Setup: To a dry Schlenk flask under a positive pressure of argon or nitrogen, add 5-bromo-2-hydroxyacetophenone (1.0 mmol, 215 mg) and the Ru catalyst (0.005 mmol, 0.5 mol%; approx. 3.1 mg).

-

Solvent Addition: Add anhydrous solvent (e.g., DMF, 2.0 mL) via syringe. Stir the mixture at room temperature until all solids are dissolved.

-

Initiation of Reaction: Add the prepared formic acid/triethylamine mixture to the reaction flask dropwise over 5 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature (or a specified temperature, e.g., 28-40 °C) for 12-24 hours. Monitor the reaction progress by TLC or by taking small aliquots for GC/HPLC analysis.

-

Work-up: Upon completion, dilute the reaction mixture with deionized water (10 mL). Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure chiral alcohol.

3.4 Characterization and Analysis

-

Structural Verification: Confirm the structure of the product using ¹H NMR and ¹³C NMR spectroscopy.

-

Enantiomeric Excess (ee) Determination: The enantiomeric excess of the purified alcohol is determined by chiral High-Performance Liquid Chromatography (HPLC).[14] A common setup involves a polysaccharide-based chiral stationary phase column (e.g., Chiralpak AD-H or Chiralcel OD-H) with a mobile phase typically consisting of a mixture of hexane and isopropanol.[15]

Expected Results

The ATH of substituted acetophenones using Noyori-type catalysts typically proceeds with high yields and excellent enantioselectivity. For electron-rich or ortho-substituted ketones, results can vary, but are generally very good.

| Substrate (Analogue) | Catalyst (mol%) | Conditions | Yield (%) | ee (%) | Reference |

| 2'-Hydroxyacetophenone | (S,S)-Ru-TsDPEN (0.5) | HCOOH/NEt₃, RT, 24h | 95 | 98 (R) | Adapted from[6] |

| 4'-Bromoacetophenone | (S,S)-Ru-TsDPEN (0.1) | HCOOH/NEt₃, 28°C, 16h | 99 | 99 (S) | Adapted from[10] |

| 5-Bromo-2-hydroxyacetophenone | (S,S)-Ru-TsDPEN (0.5) | HCOOH/NEt₃, DMF, RT | >90 (Predicted) | >95 (Predicted) | N/A |

Table 1: Representative results for the ATH of related ketones. Results for the target substrate are predicted based on high-performing analogous reactions.

Troubleshooting

-

Low Conversion:

-

Cause: Inactive catalyst or insufficient reaction time.

-

Solution: Ensure all reagents and solvents are anhydrous and the reaction is kept under a strict inert atmosphere. Extend the reaction time or slightly increase the reaction temperature (e.g., to 40 °C).

-

-

Low Enantioselectivity (ee):

-

Cause: Racemization of the product or incorrect catalyst enantiomer. Reaction temperature might be too high.

-

Solution: Verify the chirality of the catalyst used ((S,S) vs. (R,R)). Perform the reaction at a lower temperature. Ensure the work-up is not excessively acidic or basic.

-

-

Side Reactions:

-

Cause: The phenolic hydroxyl group can sometimes interfere or be sensitive to reaction conditions.

-

Solution: Ensure mild reaction conditions. The use of DMF as a solvent is often beneficial for substrates with polar groups.

-

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Ruthenium catalysts, while generally stable, should be handled with care.

-

Formic acid is corrosive. Triethylamine is flammable and has a strong odor. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Perform all operations requiring an inert atmosphere using appropriate Schlenk line or glovebox techniques.

Conclusion

The asymmetric transfer hydrogenation of 5-bromo-2-hydroxyacetophenone using a chiral Ru(II)-TsDPEN catalyst is a robust and highly efficient method for producing the corresponding chiral alcohol in high yield and excellent enantiomeric excess. The operational simplicity, mild reaction conditions, and commercial availability of the catalyst make this protocol a valuable tool for researchers in synthetic chemistry and drug development.

References

-

Wills, M., et al. (2022). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Molecules. Available at: [Link]

-

Chem-Station Int. Ed. (2014). Noyori Asymmetric Transfer Hydrogenation. Available at: [Link]

-